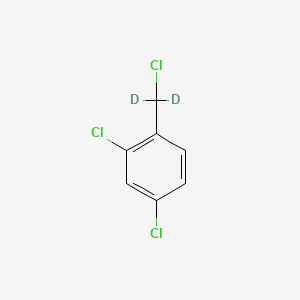
Crufomate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Crufomate-d6 can be achieved through a multistep synthesis starting from readily available starting materials.", "Starting Materials": [ "2,4-dichlorophenol", "d6-methanol", "sodium hydroxide", "methyl iodide", "potassium carbonate", "palladium on carbon", "acetic acid", "triethylamine" ], "Reaction": [ "Step 1: 2,4-dichlorophenol is reacted with d6-methanol in the presence of sodium hydroxide to form the corresponding d6-methoxy derivative.", "Step 2: The d6-methoxy derivative is then reacted with methyl iodide in the presence of potassium carbonate to form the d6-methoxy methyl derivative.", "Step 3: The d6-methoxy methyl derivative is then subjected to palladium-catalyzed hydrogenation in the presence of hydrogen gas to form the corresponding d6-methoxy methyl cyclohexanol.", "Step 4: The d6-methoxy methyl cyclohexanol is then reacted with acetic acid and triethylamine to form Crufomate-d6." ] } | |
Número CAS |
1794892-06-0 |
Nombre del producto |
Crufomate-d6 |
Fórmula molecular |
C12H19ClNO3P |
Peso molecular |
297.748 |
Nombre IUPAC |
N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3 |
Clave InChI |
BOFHKBLZOYVHSI-RKAHMFOGSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl |
Sinónimos |
Methylphosphoramidic Acid 2-Chloro-4-(1,1-dimethylethyl)phenyl Methyl Ester-d6; Methylphosphoramidic Acid 4-tert-Butyl-2-chlorophenyl Methyl Ester-d6; 4-tert-Butyl-2-chlorophenyl N-Methyl O-Methylphosphoramidate-d6; 4-tert-Butyl-2-chlorophenyl Methy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



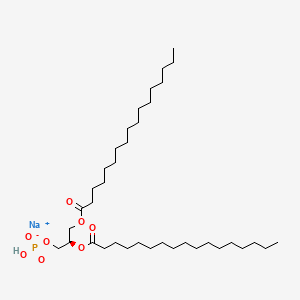
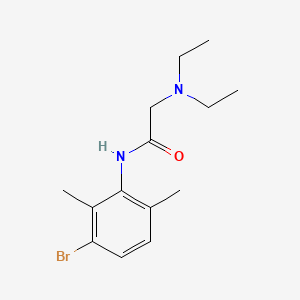
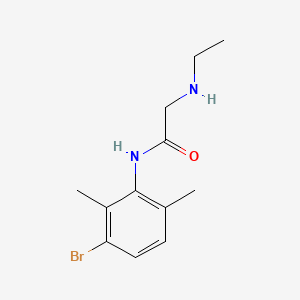
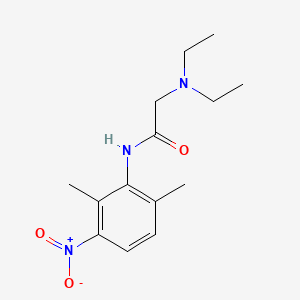
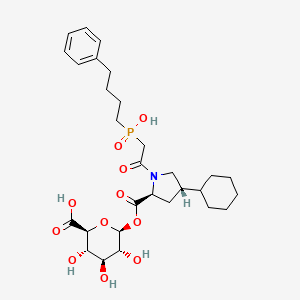
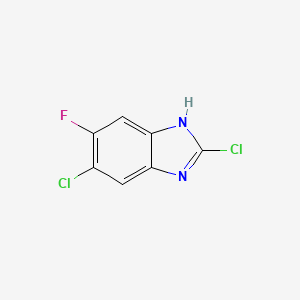
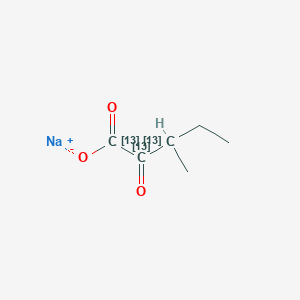
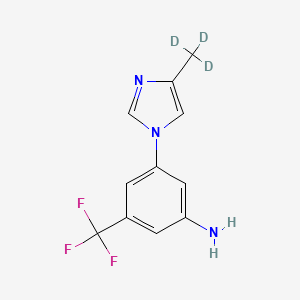
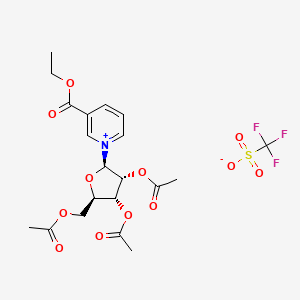
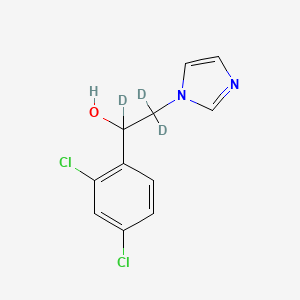
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
